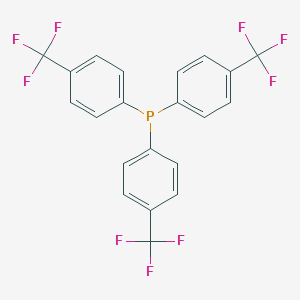

Tris(4-trifluoromethylphenyl)phosphine

Vue d'ensemble

Description

Tris(4-trifluoromethylphenyl)phosphine: is an organophosphorus compound with the chemical formula ((CF3)C6H4)3P . It is a crystalline solid that is used primarily as a ligand in various catalytic reactions. The compound is known for its electron-withdrawing trifluoromethyl groups, which significantly influence its chemical behavior and reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tris(4-trifluoromethylphenyl)phosphine can be synthesized through the reaction of benzylphosphine with 4-trifluoromethylphenylmagnesium bromide in an organic solvent such as ether or tetrahydrofuran . The reaction is typically carried out at room temperature and requires several hours to days of stirring. After the reaction is complete, the product is purified through filtration, solvent distillation, and crystallization .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated purification systems to handle larger quantities of reactants and products .

Analyse Des Réactions Chimiques

Types of Reactions: Tris(4-trifluoromethylphenyl)phosphine participates in various types of reactions, primarily as a ligand in cross-coupling reactions . These include:

- Buchwald-Hartwig Cross Coupling

- Heck Reaction

- Hiyama Coupling

- Negishi Coupling

- Sonogashira Coupling

- Stille Coupling

- Suzuki-Miyaura Coupling

Common Reagents and Conditions: The compound is often used in combination with palladium or nickel catalysts under inert atmospheres. Typical solvents include toluene , dimethylformamide , and tetrahydrofuran . Reaction temperatures can range from room temperature to elevated temperatures, depending on the specific reaction .

Major Products: The major products formed from these reactions are typically biaryl compounds , alkenes , and various substituted aromatic compounds . The trifluoromethyl groups on the ligand enhance the reactivity and selectivity of the catalytic processes .

Applications De Recherche Scientifique

Medicinal Chemistry

Targeting Cancer Cells

TFPP has been investigated as a component in the synthesis of triphenylphosphonium (TPP+) analogs that selectively target cancer cells. Research indicates that TPP+ conjugated compounds exploit the hyperpolarized mitochondrial membrane potential of cancer cells, allowing for targeted delivery of therapeutic agents. For instance, studies have shown that TFPP derivatives can improve the selectivity and efficacy of cancer treatments while reducing toxicity in vivo .

Fluorine-19 NMR Applications

The incorporation of fluorine atoms in TFPP facilitates its use in fluorine-19 nuclear magnetic resonance (19F-NMR) spectroscopy. This technique is valuable for monitoring the accumulation of therapeutic agents within cells and tissues, providing insights into their pharmacokinetics and biological effects .

Catalysis

Organocatalysis

TFPP serves as a catalyst in various organic reactions, particularly in ring-opening polymerization processes. Its ability to stabilize transition states through chelation effects enhances the efficiency of these reactions . The trifluoromethyl groups contribute to increased electron density at the phosphorus atom, which can influence the reactivity of substrates.

Metal Complex Formation

As a ligand, TFPP can form complexes with transition metals, enhancing their catalytic properties. The electron-withdrawing nature of the trifluoromethyl groups modifies the electronic environment around the metal center, potentially increasing catalytic activity in reactions such as cross-coupling and hydrogenation .

Material Science

Synthesis of Functional Materials

TFPP is utilized in the development of functional materials due to its ability to coordinate with various substrates. Its application in creating phosphine oxide derivatives has been explored for use in photonic devices and sensors . The unique electronic properties imparted by the trifluoromethyl groups are beneficial for tuning the optical characteristics of these materials.

Case Study 1: Cancer Cell Selectivity

In a study published by AbuEid et al., TFPP derivatives were synthesized and tested against various human cancer cell lines. The results demonstrated that compounds modified with trifluoromethyl groups exhibited enhanced selectivity towards cancer cells compared to traditional TPP compounds. This modification allowed for quantitative monitoring via 19F-NMR, showcasing potential for improved cancer therapies .

Case Study 2: Organocatalysis Efficiency

Research on organocatalyzed ring-opening polymerization highlighted how TFPP acts as an effective cocatalyst. The study detailed how the presence of TFPP significantly increased the rate of polymerization compared to other catalysts, providing insights into optimizing reaction conditions for industrial applications .

Mécanisme D'action

Mechanism: As a ligand, tris(4-trifluoromethylphenyl)phosphine coordinates with transition metals to form complexes that are active in catalytic cycles. The trifluoromethyl groups enhance the electron-withdrawing capacity of the ligand, stabilizing the metal center and facilitating oxidative addition and reductive elimination steps in catalytic processes .

Molecular Targets and Pathways: The primary molecular targets are transition metal centers such as palladium , nickel , and rhodium . The pathways involved include oxidative addition , transmetalation , and reductive elimination , which are key steps in cross-coupling reactions .

Comparaison Avec Des Composés Similaires

- Tris(4-fluorophenyl)phosphine

- Tris(4-chlorophenyl)phosphine

- Tris(4-bromophenyl)phosphine

Uniqueness: Tris(4-trifluoromethylphenyl)phosphine is unique due to its trifluoromethyl groups , which provide stronger electron-withdrawing effects compared to other halogenated phenylphosphines. This results in higher reactivity and selectivity in catalytic reactions, making it a preferred choice for specific applications .

Activité Biologique

Tris(4-trifluoromethylphenyl)phosphine, a phosphine derivative with the molecular formula CHFP, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and applications in medicinal chemistry.

This compound is characterized by its trifluoromethyl groups, which enhance its electrophilicity and hydrophobicity. The synthesis typically involves the reaction of trifluoromethylated aryl compounds with phosphorus trichloride or other phosphorus sources under controlled conditions. Various methods have been reported for its preparation, including hydrolysis of trifluoromethyl groups in the presence of boric acid and sulfuric acid, which yields carboxylic arylphosphines as byproducts .

2.1 Antagonistic Activity

Recent studies have highlighted the biological activity of this compound derivatives as potential progesterone receptor (PR) antagonists. In a study assessing several phosphine-borane derivatives, the compound B-(4-trifluoromethyl)phenyl tricyclopropylphosphine exhibited significant PR antagonistic activity with an IC value of 0.54 μM. This indicates a strong binding affinity to the PR ligand-binding domain, suggesting its potential as a lead compound for drug development targeting hormone-related cancers .

Table 1: Biological Activity Data of Selected Phosphine Derivatives

| Compound Name | IC (μM) | PR Antagonistic Activity | Remarks |

|---|---|---|---|

| B-(4-trifluoromethyl)phenyl tricyclopropylphosphine | 0.54 | Strong | Most potent in the study |

| Triisopropylphosphine | 1.51 | Moderate | Less potent than compound above |

| Trimethylphosphine | >10 | Weak | Insufficient hydrophobicity |

2.2 Cytotoxicity

The cytotoxic effects of this compound derivatives were evaluated using human breast cancer cell lines (T47D). The results indicated that these compounds did not induce significant cytotoxicity at concentrations that showed PR antagonism, suggesting a favorable safety profile for further development .

3. Structure-Activity Relationships (SAR)

The introduction of electron-withdrawing groups like trifluoromethyl enhances the stability and biological activity of phosphine derivatives. The SAR studies indicate that larger hydrophobic substituents are beneficial for binding affinity to the PR ligand-binding domain. Compounds with bulky phosphine moieties demonstrated improved potency due to better fitting within the hydrophobic cavity of the receptor .

4.1 Application in Drug Discovery

Phosphine derivatives, particularly those containing trifluoromethyl groups, have been explored as scaffolds for developing new pharmaceuticals targeting various receptors involved in cancer progression. The versatility of these compounds allows for modifications that can improve their pharmacokinetic properties while retaining biological activity .

4.2 Environmental Considerations

While this compound shows promise in medicinal chemistry, it is also essential to consider its environmental impact. The persistence and toxicity profiles of such compounds need careful evaluation to ensure they do not pose risks to ecosystems when used in agricultural or pharmaceutical applications .

Propriétés

IUPAC Name |

tris[4-(trifluoromethyl)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12F9P/c22-19(23,24)13-1-7-16(8-2-13)31(17-9-3-14(4-10-17)20(25,26)27)18-11-5-15(6-12-18)21(28,29)30/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYCJKZSCDFXLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12F9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20928398 | |

| Record name | Tris[4-(trifluoromethyl)phenyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13406-29-6 | |

| Record name | Phosphine, tris(4-(trifluoromethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013406296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris[4-(trifluoromethyl)phenyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(4-trifluoromethylphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.